抗生物質 A 26771B

説明

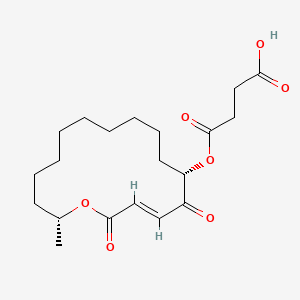

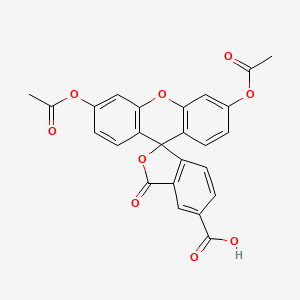

A 26771Bは、ペニシリウム・ターバタム菌由来のマクロライド系抗生物質です 。 グラム陽性菌、マイコプラズマ、真菌に対して中等度の抗菌活性を示します 。 この化合物はまた、ラット肝ミトコンドリアにおけるカリウム依存性ATPaseを阻害します .

2. 製法

合成経路および反応条件: A 26771Bの合成は、炭水化物を出発物質とする複数のステップからなります。 このプロセスには、8,9,10,12-テトラ-O-ベンジル-2,3,4,5,11-ペンタデオキシ-アルデヒド-D-キシロ-(E)-6-ドデセンノースとウィッティヒ試薬との反応によるヘプタデオキシ化合物の生成が含まれます。 この化合物は、酸化とβ脱離を経てヘキサデセンノネートを生成し、その後ラクトン化されてマクロライド系ラクトンを形成します .

工業的生産方法: A 26771Bの工業的生産には、通常、ペニシリウム・ターバタム菌を用いた発酵が用いられます。 発酵液は抽出され精製されて抗生物質が分離されます .

反応の種類:

酸化: A 26771Bは、特に合成中に酸化反応を起こす可能性があります.

還元: この化合物は、特定の条件下で還元されて構造を修飾することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。

還元: パラジウム触媒を用いた水素ガス。

置換: 目的の修飾に応じて様々な有機試薬。

主な生成物: これらの反応から生成される主な生成物には、抗菌特性が修飾されたA 26771Bの様々な類似体が含まれます .

4. 科学研究における用途

A 26771Bは、科学研究で様々な用途があります:

科学的研究の応用

A 26771B has several scientific research applications:

Chemistry: Used as a model compound for studying macrocyclic lactone synthesis and reactions.

Biology: Investigated for its antimicrobial properties against Gram-positive bacteria, mycoplasma, and fungi.

Medicine: Potential use as an antibiotic for treating infections caused by Gram-positive bacteria.

Industry: Used in the development of new antibiotics and antimicrobial agents.

作用機序

A 26771Bは、ラット肝ミトコンドリアにおけるカリウム依存性ATPaseを阻害することで効果を発揮します 。 この阻害は標的細胞のエネルギー代謝を阻害し、細胞死を引き起こします。 この化合物の抗菌活性は、主に細菌や真菌の必須の細胞プロセスを阻害する能力に起因します .

類似の化合物:

エリスロマイシン: 構造が似ていますが、活性スペクトルが異なる別のマクロライド系抗生物質。

アジスロマイシン: A 26771Bよりも広範囲の活性を示すマクロライド系抗生物質。

クラリスロマイシン: エリスロマイシンと似ていますが、薬物動態特性が向上しています。

独自性: A 26771Bは、カリウム依存性ATPaseの特異的な阻害と、広範囲の微生物に対する中等度の活性によって特徴付けられます 。 その構造と合成は、マクロライド系ラクトンの化学に関する貴重な洞察を提供します .

生化学分析

Biochemical Properties

Antibiotic A 26771B plays a significant role in biochemical reactions by inhibiting potassium-dependent ATPase in rat liver mitochondria . This inhibition disrupts the normal function of the mitochondria, leading to a decrease in ATP production. The compound interacts with various enzymes and proteins, including ATPase, which is crucial for maintaining the energy balance within cells. By inhibiting this enzyme, Antibiotic A 26771B affects the overall energy metabolism of the cell .

Cellular Effects

Antibiotic A 26771B has profound effects on various types of cells and cellular processes. It has been shown to inhibit the growth of Gram-positive bacteria by disrupting their cell wall synthesis . This disruption leads to cell lysis and death. In addition to its antibacterial effects, Antibiotic A 26771B also affects cellular metabolism by inhibiting potassium-dependent ATPase, leading to a decrease in ATP production . This decrease in ATP levels can impact cell signaling pathways, gene expression, and overall cellular function .

Molecular Mechanism

The molecular mechanism of action of Antibiotic A 26771B involves its binding to the potassium-dependent ATPase enzyme in the mitochondria . This binding inhibits the enzyme’s activity, leading to a decrease in ATP production. The inhibition of ATPase disrupts the normal function of the mitochondria, which is essential for energy production in the cell. Additionally, Antibiotic A 26771B may also interact with other biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Antibiotic A 26771B have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can decrease over extended periods . Long-term exposure to Antibiotic A 26771B can lead to changes in cellular function, including alterations in energy metabolism and gene expression . These changes can have lasting effects on the overall health and function of the cells .

Dosage Effects in Animal Models

The effects of Antibiotic A 26771B vary with different dosages in animal models. At low doses, the compound effectively inhibits the growth of Gram-positive bacteria without causing significant toxicity . At higher doses, Antibiotic A 26771B can cause adverse effects, including toxicity and disruption of normal cellular function . These effects highlight the importance of careful dosage management when using this compound in therapeutic settings .

Metabolic Pathways

Antibiotic A 26771B is involved in several metabolic pathways, primarily through its interaction with potassium-dependent ATPase . By inhibiting this enzyme, the compound disrupts the normal energy metabolism of the cell, leading to a decrease in ATP production . This disruption can affect various metabolic processes, including the synthesis of essential biomolecules and the regulation of metabolic flux .

Transport and Distribution

Within cells and tissues, Antibiotic A 26771B is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, Antibiotic A 26771B can accumulate in specific compartments, such as the mitochondria, where it exerts its effects on ATPase activity .

Subcellular Localization

Antibiotic A 26771B is primarily localized in the mitochondria, where it inhibits potassium-dependent ATPase . This subcellular localization is crucial for its activity, as the mitochondria are the primary site of ATP production in the cell. The compound’s localization to the mitochondria allows it to effectively disrupt energy metabolism and exert its antibacterial effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of A 26771B involves several steps starting from carbohydrates. The process includes the reaction of 8,9,10,12-tetra-O-benzyl-2,3,4,5,11-pentadeoxy-aldehydo-D-xylo-(E)-6-dodecenose with a Wittig reagent to form a heptadeoxy compound. This compound undergoes oxidation and β-elimination to yield a hexadecenonate, which is then lactonized to form the macrocyclic lactone .

Industrial Production Methods: Industrial production of A 26771B typically involves fermentation using Penicillium turbatum. The fermentation broth is extracted and purified to isolate the antibiotic .

Types of Reactions:

Oxidation: A 26771B can undergo oxidation reactions, particularly during its synthesis.

Reduction: The compound can be reduced under specific conditions to modify its structure.

Substitution: A 26771B can participate in substitution reactions, especially during the synthesis of its analogs.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Various organic reagents depending on the desired modification.

Major Products: The major products formed from these reactions include various analogs of A 26771B with modified antimicrobial properties .

類似化合物との比較

Erythromycin: Another macrolide antibiotic with a similar structure but different spectrum of activity.

Azithromycin: A macrolide antibiotic with a broader spectrum of activity compared to A 26771B.

Clarithromycin: Similar to erythromycin but with improved pharmacokinetic properties.

Uniqueness: A 26771B is unique due to its specific inhibition of potassium-dependent ATPase and its moderate activity against a broad range of microorganisms . Its structure and synthesis also provide valuable insights into the chemistry of macrocyclic lactones .

特性

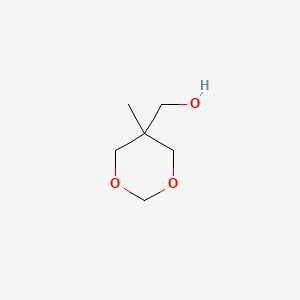

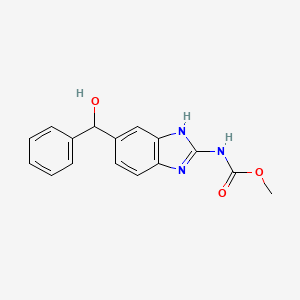

IUPAC Name |

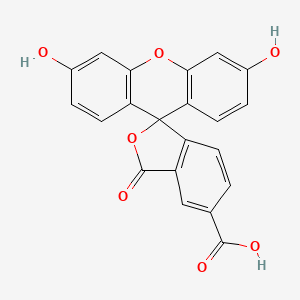

4-[[(3E,6S,16R)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O7/c1-15-9-7-5-3-2-4-6-8-10-17(16(21)11-13-19(24)26-15)27-20(25)14-12-18(22)23/h11,13,15,17H,2-10,12,14H2,1H3,(H,22,23)/b13-11+/t15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOCHWFVLJETKN-SADTYBKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCCCCCC(C(=O)C=CC(=O)O1)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCCCCCCC[C@@H](C(=O)/C=C/C(=O)O1)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56448-20-5 | |

| Record name | Butanedioic acid, 1-[(3E,6S,16R)-16-methyl-2,5-dioxooxacyclohexadec-3-en-6-yl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56448-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antibiotic A 26771B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056448205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-26771B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH19TJ89BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B1664661.png)